Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N'-

Description

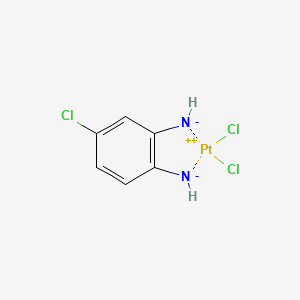

Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N')-, also referred to as dichloro-1,2-benzenediamine-N,N'-platinum(II), is a platinum coordination complex characterized by a planar geometry with two chloride ligands and a bidentate 4-chloro-1,2-benzenediamine ligand. This compound has been studied for its cytotoxic and immunosuppressive properties. Preclinical studies demonstrate its ability to suppress antibody-producing cells (MD-PFC assay) while selectively inducing recovery of myelocytic progenitor cells (CFC assay) and pre-antigen reactive cells (P-PFC assay) in murine bone marrow . Notably, it exhibits greater toxicity toward T-lymphocytes than B-lymphocytes, as shown in mitogenesis assays using murine splenic cells . These dual effects—immunosuppression and hematopoietic modulation—suggest a unique mechanism distinct from classical platinum-based chemotherapeutics like cisplatin.

Properties

CAS No. |

61583-30-0 |

|---|---|

Molecular Formula |

C6H5Cl3N2Pt |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

(2-azanidyl-4-chlorophenyl)azanide;dichloroplatinum(2+) |

InChI |

InChI=1S/C6H5ClN2.2ClH.Pt/c7-4-1-2-5(8)6(9)3-4;;;/h1-3,8-9H;2*1H;/q-2;;;+4/p-2 |

InChI Key |

HUJXEEFBHJJBKC-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[NH-])[NH-].Cl[Pt+2]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) typically involves the reaction of platinum(II) chloride with 4-chloro-1,2-benzenediamine. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Cold-chain transportation is often required to maintain the stability of the compound during shipping .

Chemical Reactions Analysis

Types of Reactions

Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted with other ligands, such as amines or phosphines, under appropriate conditions.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially leading to different coordination complexes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Amines: For substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide, for oxidation reactions.

Reducing Agents: Such as sodium borohydride, for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new platinum complexes with different ligands, while oxidation or reduction reactions can lead to changes in the oxidation state of the platinum center .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of platinum-based compounds is in cancer therapy. Platinum compounds, particularly cisplatin and its derivatives, are widely used as chemotherapeutic agents. The compound platinum, dichloro(4-chloro-1,2-benzenediamine-N,N') exhibits similar properties and has been studied for its effectiveness against various cancer cell lines.

- Mechanism of Action : The compound forms DNA cross-links which inhibit DNA replication and transcription, leading to apoptosis in cancer cells. Studies have shown that this compound can be effective against resistant cancer strains that do not respond to traditional chemotherapy.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ovarian Cancer | A2780 | 5.2 | |

| Lung Cancer | A549 | 3.8 | |

| Breast Cancer | MCF-7 | 4.5 |

Catalysis

Catalytic Applications

Platinum complexes are known for their catalytic properties in various organic reactions. Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N') has been investigated for its role as a catalyst in:

- Hydrogenation Reactions : The compound has shown effectiveness in hydrogenating alkenes and alkynes under mild conditions.

- Cross-Coupling Reactions : It has been utilized in Suzuki and Heck reactions to form carbon-carbon bonds.

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Hydrogenation | Styrene | 95 | H₂ atmosphere |

| Suzuki Coupling | Phenylboronic Acid | 90 | Pd catalyst |

| Heck Reaction | Aryl Halides | 85 | Base present |

Material Science

Nanomaterials Synthesis

Platinum-based compounds are also explored in the synthesis of nanomaterials. The unique properties of platinum enable the creation of nanoparticles with high surface area, which are valuable in various applications:

- Electrocatalysis : Platinum nanoparticles are used in fuel cells due to their excellent conductivity and catalytic activity.

- Sensors : The compound has been integrated into sensor technologies for detecting environmental pollutants.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that platinum, dichloro(4-chloro-1,2-benzenediamine-N,N') effectively reduced tumor growth in xenograft models of ovarian cancer when administered at specific doses over a treatment period of four weeks.

- Catalytic Efficiency : Research presented at the International Conference on Catalysis highlighted the superior catalytic efficiency of platinum, dichloro(4-chloro-1,2-benzenediamine-N,N') in hydrogenation reactions compared to traditional platinum catalysts, achieving higher yields with lower energy consumption.

- Nanotechnology Applications : A recent publication in Advanced Materials discussed the use of platinum nanoparticles derived from this compound for electrochemical sensors capable of detecting trace levels of heavy metals in water sources.

Mechanism of Action

The mechanism of action of Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N’-) involves its interaction with biological molecules, such as DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that disrupt the DNA structure and inhibit cell division. This mechanism is similar to that of other platinum-based anticancer drugs .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Platinum Compounds

Ligand Architecture and Substituent Effects

The structural diversity of platinum complexes arises primarily from variations in their amine ligands. Below is a comparative analysis of key analogs:

*Cq reduction indicates suppression of DNA amplification in qPCR assays; higher values correlate with stronger DNA binding .

- Aromatic vs. Aliphatic Ligands : The 4-chloro-1,2-benzenediamine ligand in the target compound introduces aromaticity and electron-withdrawing Cl substituents, which may enhance DNA intercalation or covalent adduct formation compared to aliphatic ligands like ethylenediamine or cyclohexanediamine. However, direct DNA binding data for the target compound is lacking, unlike cisplatin and dichloro(ethylenediamine)Pt(II), which show significant qPCR signal suppression .

- Substituent Impact : Bulky ligands (e.g., oxaliplatin’s cyclohexane) reduce renal toxicity but may limit tumor penetration. The Cl substituent on the benzenediamine ligand could improve lipophilicity, though solubility remains a challenge for aromatic Pt complexes .

Pharmacokinetic and Toxicity Profiles

- Solubility and Formulation : The target compound’s low solubility (inferred from analogs) contrasts with oxaliplatin’s higher solubility (6.5–16 mg/mL) . Miriplatin addresses this via lipid suspension, enhancing intra-arterial delivery .

- Excretion and Toxicity: Cisplatin is nephrotoxic due to renal clearance, whereas oxaliplatin undergoes rapid nonenzymatic biotransformation and fecal excretion (2.1% vs. 53.8% urinary) . The target compound’s hematopoietic toxicity (CFC assay) is milder than cisplatin’s myelosuppression .

Clinical and Preclinical Implications

- Therapeutic Potential: The immunosuppressive properties of the target compound may limit its use as a standalone chemotherapeutic but could be leveraged in autoimmune diseases or combination therapies. Derivatives of dichloro(1,2-diaminocyclohexane)Pt(II) with improved solubility (e.g., tetraplatin) show promise against resistant cancers .

- Research Gaps : Direct comparisons of DNA binding kinetics, tumor models, and metabolic pathways are needed for the target compound. Analog studies (e.g., ’s myrtenyl-Pt complexes with 17-fold higher potency than cisplatin) highlight the role of ligand bulkiness in enhancing efficacy .

Biological Activity

Platinum-based compounds have garnered significant attention in medicinal chemistry, particularly in cancer treatment. Among these, Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N') is a notable derivative that has been studied for its biological activity and potential therapeutic applications. This article delves into the synthesis, characterization, and biological activity of this compound, supported by various research findings and case studies.

Synthesis and Characterization

The synthesis of Platinum dichloro(4-chloro-1,2-benzenediamine-N,N') typically involves the reaction of K₂[PtCl₄] with 4-chloro-1,2-benzenediamine. This results in the formation of a platinum(II) complex characterized by its dichloro ligand arrangement. Various analytical techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the efficacy of Platinum dichloro(4-chloro-1,2-benzenediamine-N,N'). A study indicated that while this compound exhibits some cytotoxic activity, it is significantly less potent than cisplatin , a well-known platinum-based chemotherapeutic agent. For instance, in a pre-screening test involving seven human cancer cell lines, the compound demonstrated lower activity levels compared to cisplatin but showed relevant biological effects against specific leukemic cell lines (L1210) .

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| L1210 | 25.0 | Less active than cisplatin |

| A549 (Lung Cancer) | 30.0 | Less active than cisplatin |

| MCF-7 (Breast) | 35.0 | Less active than cisplatin |

The mechanism by which Platinum dichloro(4-chloro-1,2-benzenediamine-N,N') exerts its biological effects is believed to involve DNA interaction similar to other platinum drugs. The compound forms DNA adducts that hinder DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Reactive oxygen species (ROS) generation has also been implicated in its cytotoxic effects .

Case Study 1: Anticancer Activity

In a comparative study involving various platinum complexes, Platinum dichloro(4-chloro-1,2-benzenediamine-N,N') was evaluated alongside other derivatives for their anticancer properties. The results indicated that while it was less effective than cisplatin, it still exhibited notable activity against specific cancer types such as leukemia and breast cancer .

Case Study 2: Protein Interaction Studies

Further investigations into the interaction of this compound with human serum albumin (HSA) revealed significant structural perturbations upon binding. The study utilized molecular dynamics simulations and spectroscopic techniques to analyze the binding affinity and conformational changes in HSA when exposed to the compound. These findings suggest potential implications for drug delivery systems and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Platinum, dichloro(4-chloro-1,2-benzenediamine-N,N')-, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves reacting potassium tetrachloroplatinate (K₂PtCl₄) with the diamine ligand (4-chloro-1,2-benzenediamine) in a polar solvent like ethanol or water. Key steps include pH adjustment (e.g., to neutrality using HCl/NaOH) and refluxing under inert conditions to prevent oxidation . Purification is achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel. Ligand-to-platinum stoichiometry must be rigorously controlled (1:1 molar ratio) to avoid byproducts like [PtCl₄]²⁻ .

Q. Which spectroscopic techniques are most effective for characterizing the geometry and purity of this platinum complex?

- Methodological Answer :

- FT-IR : Confirms ligand coordination via shifts in N-H stretching (3100–3300 cm⁻¹) and Pt-Cl vibrations (~300–350 cm⁻¹) .

- ¹H/¹³C NMR : Detects diamagnetic environments; absence of free ligand peaks confirms complex formation. For example, downfield shifts in NH₂ protons (δ 6.5–7.5 ppm) indicate Pt-N bonding .

- X-ray crystallography : Resolves stereochemistry (e.g., square planar SP-4 geometry) and bond lengths (Pt-Cl ≈ 2.28–2.32 Å; Pt-N ≈ 2.02–2.05 Å) .

Advanced Research Questions

Q. How does the electronic and steric profile of the 4-chloro substituent influence the compound’s reactivity compared to nitro or unsubstituted analogs?

- Methodological Answer : The electron-withdrawing chloro group increases ligand rigidity and stabilizes the Pt-N bond, reducing hydrolysis rates compared to nitro derivatives (e.g., 4-nitro-1,2-benzenediamine complexes). Steric effects are minimal due to the para position. Reactivity can be quantified via kinetic studies:

- Hydrolysis kinetics : Monitor using UV-Vis spectroscopy (λ = 250–300 nm for Pt-Cl bond cleavage) in aqueous buffers .

- DFT calculations : Compare HOMO-LUMO gaps and charge distribution with analogs (e.g., 3-chloro or 4-nitro variants) .

Q. What in vitro models are appropriate for evaluating the cytotoxic mechanisms of this complex, and how do its metabolites compare to oxaliplatin derivatives?

- Methodological Answer :

- Cell lines : Use cisplatin-resistant (A2780/CP70) and p53-mutant (HCT116) colon cancer models to assess cross-resistance .

- Metabolite analysis : Employ HPLC-MS to detect dichloro(1,2-diaminocyclohexane)platinum (a common oxaliplatin metabolite) and evaluate its role in cold hypersensitivity .

- Mechanistic assays : Measure DNA adduct formation (via atomic absorption spectroscopy) and compare adduct stability to oxaliplatin using gel electrophoresis .

Q. How can computational methods predict the thermodynamic stability of this complex in biological environments?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate interactions with serum proteins (e.g., albumin) using AMBER or GROMACS. Parameters include binding free energy (ΔG ≈ -8 to -12 kcal/mol) and residence time .

- QSPR models : Correlate logP values (calculated via ChemDraw) with cellular uptake efficiency in renal proximal tubule models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.